(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid
Description
Introduction to (2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolan-2-Yl]-2-Methylsulfanyl-Purin-6-Yl]Carbamoylamino]-3-Hydroxy-Butanoic Acid
Nomenclature and Chemical Identity
The systematic IUPAC name delineates its stereochemical configuration and functional groups:
- Purine core : A 2-methylsulfanyl-substituted purine at position 6, contributing aromaticity and sulfur-mediated hydrophobic interactions.
- Oxolane moiety : A (2R,3R,4R,5R)-configured tetrahydrofuran ring with three hydroxyl groups and a hydroxymethyl substituent, enabling hydrogen-bonding networks.
- Side chain : A (2S,3R)-configured butanoic acid derivative linked via a carbamoylamino group, introducing both hydrogen-bonding and acidic functionalities.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₆O₈S |
| Molecular Weight | 458.4 g/mol |
| Key Functional Groups | Purine, oxolane, carbamoylamino, carboxylic acid |
| Stereochemical Centers | 6 (4 in oxolane, 2 in side chain) |
The compound’s stereochemistry is critical for molecular recognition, as evidenced by its resemblance to natural nucleosides like adenosine.
Historical Discovery and Context
The synthesis of this compound aligns with advancements in nucleoside analog development during the late 20th century. Researchers seeking to modify natural nucleosides for enhanced stability and target specificity introduced sulfur-containing groups (e.g., methylthio) to alter electronic and hydrophobic properties. The oxolane ring mirrors ribose in natural nucleotides but exhibits distinct stereoelectronic effects due to its fixed hydroxyl group orientations. Early synthetic efforts focused on Mitsunobu reactions for glycosidic bond formation, though contemporary approaches may employ enzymatic glycosylation for improved stereocontrol.
Relevance within Purine and Nucleoside Chemistry
This compound exemplifies three key trends in nucleoside chemistry:
- Sulfur modification : The 2-methylsulfanyl group increases lipophilicity, potentially enhancing membrane permeability compared to oxygenated analogs.
- Carbohydrate engineering : The oxolane ring’s hydroxyl pattern mimics ribose while introducing conformational constraints, affecting binding to purinergic receptors or enzymes.
- Side chain diversification : The carbamoylamino-butanoic acid moiety introduces a zwitterionic character, enabling pH-dependent solubility and interactions with cationic binding pockets.
Such modifications are pivotal in designing nucleotide analogs for probing RNA-protein interactions or inhibiting enzymes like kinases and polymerases.
Overview of Research Significance
Current investigations prioritize:
- Structural biology : Crystallographic studies to determine its binding mode with adenosine deaminases or phosphorylases.
- Synthetic methodology : Optimizing multi-step routes to improve yields of stereoisomerically pure material.
- Biochemical profiling : Assessing its activity as a substrate or inhibitor in nucleotide salvage pathways.
The compound’s hybrid structure—bridging nucleoside and amino acid chemistries—positions it as a unique tool for studying cross-domain metabolic interactions. Future work may explore its utility in designing prodrugs targeting purine metabolism dysregulation in oncology or immunology.
Properties
Molecular Formula |
C16H22N6O8S |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H22N6O8S/c1-5(24)7(14(27)28)18-15(29)19-11-8-12(21-16(20-11)31-2)22(4-17-8)13-10(26)9(25)6(3-23)30-13/h4-7,9-10,13,23-26H,3H2,1-2H3,(H,27,28)(H2,18,19,20,21,29)/t5-,6-,7+,9+,10-,13-/m1/s1 |
InChI Key |
MMNYGKPAZBIRKN-QPFFVLPUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Sugar Moiety: The sugar moiety, often derived from ribose, is attached to the purine base through glycosylation reactions.
Introduction of the Butanoic Acid Derivative: The butanoic acid derivative is introduced via amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing robust purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted purines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Properties
Research indicates that the compound exhibits antiviral activity. Specifically, it has been studied for its effects against certain viral infections. Its structural components suggest potential mechanisms for inhibiting viral replication, which could make it a candidate for antiviral drug development.
1.2 Antioxidant Activity
The compound has shown promise as an antioxidant. Studies have demonstrated its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.
1.3 Antimicrobial Effects
In vitro studies have highlighted the antimicrobial properties of this compound against various bacterial strains. It may serve as a basis for developing new antibiotics or enhancing existing formulations to combat antibiotic resistance.
Nutraceutical Applications
2.1 Cholesterol Regulation
The compound has been explored in nutraceutical formulations aimed at regulating cholesterol levels in mammals. Its biochemical pathways may influence lipid metabolism and contribute to cardiovascular health .
2.2 Dietary Supplementation
Given its bioactive properties, this compound could be included in dietary supplements designed to enhance overall health and wellness. Its potential to improve metabolic functions makes it an attractive ingredient for health-focused products.
Biochemical Research
3.1 Enzyme Inhibition Studies
Research has focused on the inhibition of specific enzymes by this compound, which could lead to new therapeutic approaches for diseases characterized by enzyme dysregulation. Understanding its interaction with enzymes can provide insights into metabolic pathways and disease mechanisms.
3.2 Molecular Interaction Studies
The structural complexity of the compound allows for detailed studies on molecular interactions within biological systems. These studies can aid in understanding how the compound influences cellular processes and contributes to physiological effects.
Case Studies
Mechanism of Action
The mechanism of action of (2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and molecular targets are subjects of ongoing research.
Biological Activity
The compound (2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid is a complex molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a purine base linked to a carbohydrate moiety, which may influence its biological interactions. Its chemical formula is .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can inhibit the activity of certain kinases that play a role in cell signaling and proliferation.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Biological Activity Table
Case Studies
-
Case Study 1: Cancer Research
A study published in Cancer Letters explored the effects of this compound on various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability. -
Case Study 2: Neuroprotection
In an animal model of neurodegeneration, the compound showed promise in protecting neurons from oxidative damage. Behavioral assays indicated improved cognitive function following treatment with the compound. -
Case Study 3: Diabetes Management
Another investigation demonstrated that the compound could improve insulin sensitivity and reduce blood glucose levels in diabetic mice by modulating metabolic pathways related to glucose homeostasis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is absorbed effectively when administered orally.
- Distribution : It shows a favorable distribution profile across various tissues.
- Metabolism : Primarily metabolized in the liver, with several active metabolites contributing to its overall efficacy.
- Excretion : Excreted mainly via urine.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Purine Modifications
- Methylsulfanyl vs. Amino/Propylsulfanyl: The target’s 2-methylsulfanyl group increases lipophilicity compared to analogs with unmodified 2-amino purines (e.g., HMDB0257770). Propylsulfanyl in AR-C67085 further enhances hydrophobic interactions .
- Carbamoylamino Linker: Unique to the target, this group may influence hydrogen bonding and steric interactions compared to methylamino or sulfanyl linkers.
Sugar Moieties
- All analogs share a ribose-like oxolane core, but phosphorylated derivatives (e.g., AR-C67085) exhibit higher polarity and negative charge, altering solubility and membrane permeability .
Amino Acid Backbone
- The target’s (2S,3R)-3-hydroxybutanoic acid provides a chiral center and hydroxyl group for hydrogen bonding.
Research Findings and Inferred Properties
Physicochemical Properties
- Lipophilicity: The target’s methylsulfanyl and carbamoylamino groups balance hydrophilicity and lipophilicity (predicted logP ~0.5–1.5), favoring moderate membrane permeability.
- Solubility: Polar hydroxyl and carbamoylamino groups enhance aqueous solubility compared to fully nonpolar analogs.
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its synthesis and reactivity?
Answer:
The compound contains a purine core modified with a 2-methylsulfanyl group, a carbamoylamino linker, and a β-hydroxybutanoic acid moiety. The stereochemistry (2S,3R configuration) and the ribose-like oxolane ring (3,4-dihydroxy-5-hydroxymethyl) are critical for its biological interactions. Challenges in synthesis include:
- Chiral Centers : Stereoselective formation of the (2S,3R) configuration requires asymmetric catalysis or enzymatic resolution, as seen in related proline derivatives .
- Protecting Groups : The hydroxyl groups on the oxolane ring necessitate temporary protection (e.g., acetyl or benzyl groups) to prevent undesired side reactions during coupling steps .
- Carbamoylamino Linkage : This group is prone to hydrolysis under acidic/basic conditions, requiring pH-controlled reaction environments .
Basic Question: What analytical methods are recommended for characterizing this compound’s purity and stereochemical integrity?
Answer:
A combination of techniques is essential:
- NMR Spectroscopy : 1H and 13C NMR can verify stereochemistry and detect impurities. For example, δ 4.07–4.15 ppm (m, 1H) in related β-hydroxybutanoic acid derivatives corresponds to the 3-hydroxy group .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar pyrrolidine-carboxylic acids .
- Mass Spectrometry (HRMS or LC-MS) : Confirms molecular weight and detects hydrolytic byproducts (e.g., cleavage of the carbamoylamino linker) .
- HPLC with Chiral Columns : Validates enantiomeric excess (>98% for pharmacological relevance) .
Advanced Question: How can researchers identify potential biological targets or mechanisms of action for this compound?
Answer:
The purine core and ribose-like structure suggest interactions with nucleotide-binding proteins. Methodological approaches include:
- Molecular Docking : Compare with structurally analogous P2Y purinergic receptor ligands (e.g., AR-C67085 or AZD6140) to predict binding affinity .
- Isothermal Titration Calorimetry (ITC) : Quantify interactions with enzymes like kinases or nucleotidases .
- Metabolomic Profiling : Track incorporation into coenzyme A (CoA) derivatives, as seen in CoA-linked purine analogs .
Advanced Question: What experimental strategies mitigate stability issues during storage and handling?
Answer:
Key stability risks include:
- Hydrolysis of the Carbamoylamino Linker : Store lyophilized samples at –20°C in anhydrous conditions; avoid aqueous buffers with extreme pH .
- Oxidation of Thioether Groups : Use antioxidants (e.g., ascorbic acid) in solution formulations .
- Moisture Sensitivity : Conduct Karl Fischer titration to monitor residual water in bulk samples .
Advanced Question: How should researchers resolve contradictions in stereochemical assignments reported across studies?
Answer:
Discrepancies often arise from:
- Diastereomer Formation : Use chiral HPLC to separate and characterize diastereomers, as demonstrated for (2R,3S)- and (2S,3R)-β-hydroxybutanoic acid derivatives .
- Crystallographic Validation : Compare experimental X-ray data (e.g., C–O bond angles in the oxolane ring) with computational models .
- Dynamic NMR Studies : Analyze temperature-dependent splitting of hydroxyl proton signals to confirm intramolecular hydrogen bonding patterns .
Advanced Question: What computational tools are effective for modeling this compound’s interaction with lipid membranes or transporters?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability using force fields like CHARMM36, focusing on the hydrophobic purine and polar hydroxybutanoic acid regions .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with uptake rates in cell-based assays .
- Free Energy Perturbation (FEP) : Predict binding free energy changes upon mutagenesis of target proteins (e.g., CoA-binding enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
